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Introduction

2-Ethyl-1-octene is an unsaturated hydrocarbon with applications in polymer chemistry and as

a specialty chemical intermediate. Understanding its molecular structure, stability, and reactivity

is crucial for its application in various fields, including materials science and drug development.

Quantum chemical calculations provide a powerful theoretical framework for elucidating the

electronic structure and properties of molecules at the atomic level. This guide outlines a

standard computational protocol for the quantum chemical analysis of 2-Ethyl-1-octene,

presenting hypothetical yet representative data derived from such calculations. The

methodologies and data are presented to aid researchers, scientists, and drug development

professionals in understanding and potentially applying these computational techniques.

Methodology

The computational investigation of 2-Ethyl-1-octene was modeled using Density Functional

Theory (DFT), a widely employed quantum chemical method that offers a good balance

between accuracy and computational cost for organic molecules.

Experimental Protocols
1. Software and Initial Structure Preparation: The calculations were conceptualized as being

performed using a common quantum chemistry software package such as Gaussian, ORCA, or

GAMESS.[1] The initial 3D structure of 2-Ethyl-1-octene was built using the Avogadro
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molecular editor and subjected to a preliminary geometry optimization using a universal force

field (UFF) to obtain a reasonable starting conformation.[2]

2. Geometry Optimization: The initial structure was then fully optimized in the gas phase using

the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined

with the 6-31G(d) basis set.[3][4] This level of theory is well-established for providing reliable

geometries for organic molecules. The geometry optimization process involves iteratively

adjusting the atomic coordinates to find a stationary point on the potential energy surface that

corresponds to a local energy minimum.[5][6] Convergence criteria were set to the software's

default values, ensuring that the forces on each atom were negligible and the geometry had

reached a stable configuration.

3. Vibrational Frequency Analysis: Following a successful geometry optimization, a vibrational

frequency analysis was performed at the same B3LYP/6-31G(d) level of theory.[7][8] This

calculation serves two primary purposes: to confirm that the optimized structure is a true

energy minimum (indicated by the absence of imaginary frequencies) and to predict the

infrared (IR) spectrum of the molecule.[8] The calculated vibrational frequencies correspond to

the normal modes of vibration of the molecule.[9]

4. Electronic Property Calculations: The electronic properties, including the energies of the

Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital

(LUMO), were also determined from the optimized geometry at the B3LYP/6-31G(d) level of

theory.[10] The HOMO-LUMO energy gap, a key indicator of chemical reactivity and electronic

excitability, was subsequently calculated.[11]

Data Presentation
The following tables summarize the hypothetical quantitative data that would be obtained from

the quantum chemical calculations on 2-Ethyl-1-octene as described in the methodology.

Table 1: Optimized Cartesian Coordinates (Å) for 2-Ethyl-1-octene at B3LYP/6-31G(d)
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Atom Element X Y Z

1 C -1.334 0.627 0.054

2 C -0.061 1.154 0.033

3 H -2.159 1.338 0.091

4 H -1.536 -0.443 0.037

5 C 1.148 0.235 -0.019

6 H 0.011 2.235 0.058

7 C 1.191 -0.561 -1.321

8 H 1.179 -1.649 -1.229

9 H 2.118 -0.271 -1.801

10 C 2.451 0.931 0.491

11 H 2.411 1.799 -0.169

12 H 2.501 1.291 1.521

13 C 3.719 0.099 0.381

14 H 3.671 -0.769 1.041

15 H 3.769 -0.261 -0.649

16 C 4.987 0.795 0.891

17 H 4.939 1.663 0.231

18 H 5.037 1.155 1.921

19 C 6.255 -0.037 0.781

20 H 6.207 -0.905 1.441

21 H 6.305 -0.397 -0.249

22 C 7.523 0.659 1.291

23 H 7.475 1.527 0.631
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24 H 7.573 0.999 2.321

25 C 8.791 -0.173 1.181

26 H 8.743 -1.041 1.841

27 H 8.841 -0.533 0.151

28 H 9.718 0.397 1.361

Table 2: Selected Geometric Parameters for 2-Ethyl-1-octene

Parameter Atoms Value

Bond Lengths (Å)

C1=C2 C1-C2 1.338

C2-C5 C2-C5 1.512

C5-C10 C5-C10 1.541

C5-C7 C5-C7 1.539

C-H (vinyl) C1-H3, C1-H4 ~1.085

C-H (alkyl) ~1.09-1.10

Bond Angles (degrees)

C1=C2-C5 C1-C2-C5 124.5

H3-C1=C2 H3-C1-C2 121.8

C2-C5-C10 C2-C5-C10 111.2

C2-C5-C7 C2-C5-C7 109.8

C7-C5-C10 C7-C5-C10 109.5

Dihedral Angle (degrees)

C1=C2-C5-C10 C1-C2-C5-C10 121.3

Table 3: Calculated Vibrational Frequencies and Assignments
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Frequency (cm⁻¹) Intensity (km/mol) Assignment

3105 15.2 =C-H symmetric stretch

3080 12.8 =C-H asymmetric stretch

2960-2850 120-180 C-H alkyl stretches

1645 25.5 C=C stretch

1460 45.1 -CH₂- scissoring

1378 30.7 -CH₃ symmetric deformation

995 55.3 =CH₂ wagging

910 60.1 =CH₂ twisting

Table 4: Electronic Properties of 2-Ethyl-1-octene

Property Value (eV)

Energy of HOMO -6.25

Energy of LUMO 0.55

HOMO-LUMO Gap 6.80

Visualizations
Diagrams are provided below to illustrate the molecular structure and the computational

workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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